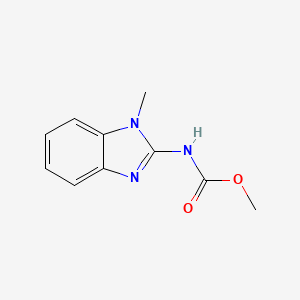

methyl N-(1-methylbenzimidazol-2-yl)carbamate

Description

Methyl N-(1-methylbenzimidazol-2-yl)carbamate is a benzimidazole-derived carbamate compound characterized by a methyl group substitution at the 1-position of the benzimidazole ring and a carbamate group at the 2-position. Its molecular formula is C₁₀H₁₀N₃O₂, with a molecular weight of 207.21 g/mol. For example, Carbendazim (methyl N-(1H-benzimidazol-2-yl)carbamate), a closely related analog, has low water solubility (2 mg/L at 25°C) and decomposes above 300°C . The 1-methyl substitution in the target compound likely enhances lipophilicity compared to non-alkylated derivatives, influencing solubility and bioavailability .

Properties

CAS No. |

77106-42-4 |

|---|---|

Molecular Formula |

C10H11N3O2 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl N-(1-methylbenzimidazol-2-yl)carbamate |

InChI |

InChI=1S/C10H11N3O2/c1-13-8-6-4-3-5-7(8)11-9(13)12-10(14)15-2/h3-6H,1-2H3,(H,11,12,14) |

InChI Key |

ICLPKOKRNDSCMF-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1NC(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, physicochemical, and functional differences between methyl N-(1-methylbenzimidazol-2-yl)carbamate and related benzimidazole carbamates:

Structural and Functional Insights:

Benomyl’s 1-butylcarbamoyl group introduces bulkier hydrophobic interactions, increasing environmental persistence but reducing metabolic clearance compared to the methyl-substituted derivative . Mebendazole and Flubendazole feature 6-position aromatic substituents (benzoyl, fluorobenzoyl), enhancing binding to parasitic tubulin via π-π stacking .

Physicochemical Properties: The 1-methyl group likely increases lipophilicity (logP ~2.5–3.0) compared to Carbendazim (logP ~1.8), improving membrane permeability but reducing aqueous solubility . Benomyl’s butylcarbamoyl group contributes to very low water solubility (<0.1 mg/L), limiting its use in aqueous formulations .

Biological Activity: Carbendazim and Benomyl act as fungicides by inhibiting microtubule assembly in fungi, but Benomyl’s bulkier substituent broadens its antifungal spectrum . Mebendazole and Flubendazole exhibit antiparasitic activity due to their 6-substituents, which enhance binding to β-tubulin in parasites over host cells . The target compound’s 1-methyl group may reduce antifungal potency compared to Carbendazim but could improve metabolic stability in mammalian systems .

Q & A

Q. Can this compound serve as a scaffold for PROTACs (Proteolysis-Targeting Chimeras)?

- Methodological Answer : Feasibility hinges on:

- Linker design : Introduce PEG or alkyl spacers between the carbamate and E3 ligase-recruiting moiety (e.g., thalidomide).

- Ubiquitination assays : Use Western blotting to monitor target protein degradation (e.g., BRD4).

provides precedent for benzimidazole-based PROTACs via click chemistry modifications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.